molecular formula C10H10BrN3 B1472330 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine CAS No. 1509493-39-3

3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1472330
CAS No.: 1509493-39-3
M. Wt: 252.11 g/mol
InChI Key: SHVVNZVJEGWKEP-UHFFFAOYSA-N
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Description

3-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine (CAS 1500676-94-7) is a high-purity chemical building block of significant interest in medicinal and agrochemical research. This compound features a molecular weight of 252.11 and is defined by the molecular formula C10H10BrN3 . Its structure combines a brominated, methyl-substituted pyrazole ring directly linked to a pyridine ring, making it a versatile scaffold for further synthetic modification. Researchers value this core structure for developing novel active molecules. Pyrazole derivatives are extensively documented in scientific literature for their diverse biological activities, serving as key scaffolds in the development of antibacterial agents . The bromine atom at the 4-position of the pyrazole ring is a reactive site, enabling further functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create a library of novel compounds for biological screening . Given the established role of similar pyrazole-pyridine hybrids, this compound is a promising intermediate for research programs targeting New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria and for the synthesis of advanced agrochemicals . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-4-3-5-12-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVVNZVJEGWKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrazole Intermediate and Bromination

The key intermediate, a 4-bromo-1H-pyrazole derivative , is typically prepared via multi-step synthesis involving nitration, reduction, and bromination of pyrazole derivatives.

Synthesis of 4-bromo-1H-pyrazole derivatives

A representative synthetic route involves:

  • Step 1: Preparation of a hydroxypropionitrile intermediate by reduction of a keto nitrile precursor using chiral borane reagents such as R-CBS.
  • Step 2: Mitsunobu reaction of the hydroxypropionitrile intermediate with 4-nitropyrazole to introduce the pyrazole ring.
  • Step 3: Reduction of the nitro group to an amino group using catalytic hydrogenation (Pd/C under H2 atmosphere).
  • Step 4: Diazotization of the amino intermediate followed by Sandmeyer reaction with copper(I) bromide to introduce the bromine atom at the 4-position of the pyrazole ring.

This sequence yields the (3R)-3-(4-bromo-1H-pyrazol-1-yl)cyclopentylpropanenitrile intermediate with high enantiomeric excess (ee > 99%) and good yield (~82.6%).

Step Reaction Type Key Reagents/Conditions Outcome
1 Reduction Chiral borane reagent (R-CBS), organic solvent, 60-85°C (S)-3-cyclopentyl-3-hydroxypropionitrile
2 Mitsunobu reaction 4-nitropyrazole, triphenylphosphine, diethyl azodicarboxylate, THF (3R)-3-(4-nitro-1H-pyrazol-1-yl) intermediate
3 Catalytic hydrogenation Pd/C, H2, THF, 25-30°C, 4-5 bar H2 pressure (3R)-3-(4-amino-1H-pyrazol-1-yl) intermediate
4 Diazotization + Sandmeyer NaNO2, HCl, CuBr, HBr/acetic acid, 0-5°C to 65°C (3R)-3-(4-bromo-1H-pyrazol-1-yl) intermediate

Coupling with Pyridine Ring

The next critical step is the coupling of the bromopyrazole intermediate with a pyridine moiety to form the target compound.

Suzuki Coupling Reaction

A widely used method for forming C–C bonds between heteroaryl bromides and pyridine boronic acids or derivatives is the Suzuki-Miyaura cross-coupling reaction . This reaction typically proceeds under palladium catalysis in a mixed solvent system (e.g., 1,4-dioxane/water) under inert atmosphere.

  • Reaction conditions: heating at ~90°C for 24 hours.
  • Catalysts: palladium-based catalysts.
  • Base: phosphate bases such as potassium phosphate.
  • Workup: extraction, drying, and purification by column chromatography.

This method efficiently couples the 4-bromo-1,5-dimethylpyrazole derivative with pyridine boronic acid derivatives to yield the desired 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine with good yields and purity.

Parameter Typical Condition
Catalyst Pd-based catalyst
Solvent 1,4-dioxane : water (10:1)
Temperature 90 °C
Reaction Time 24 hours
Atmosphere Argon (inert)
Base Potassium phosphate or similar
Purification Column chromatography

Notes on Methylation and Substitution

The presence of methyl groups at the 1 and 5 positions of the pyrazole ring requires selective methylation steps or the use of appropriately substituted pyrazole precursors. These methyl groups can be introduced by:

  • Using methylated pyrazole starting materials.
  • Alkylation reactions on pyrazole nitrogen under controlled conditions.

Such methylation steps are typically performed prior to bromination and coupling to ensure regioselectivity and avoid side reactions.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Product/Intermediate
1 Reduction of keto nitrile to hydroxypropionitrile Chiral borane reagent (R-CBS), organic solvent (S)-3-cyclopentyl-3-hydroxypropionitrile
2 Mitsunobu reaction with 4-nitropyrazole Triphenylphosphine, diethyl azodicarboxylate, THF (3R)-3-(4-nitro-1H-pyrazol-1-yl) intermediate
3 Reduction of nitro to amino group Pd/C, H2, THF, 25-30°C (3R)-3-(4-amino-1H-pyrazol-1-yl) intermediate
4 Diazotization and Sandmeyer bromination NaNO2, HCl, CuBr, HBr/acetic acid, 0-65°C (3R)-3-(4-bromo-1H-pyrazol-1-yl) intermediate
5 Suzuki coupling with pyridine boronic acid Pd catalyst, 1,4-dioxane/water, 90°C, 24 h 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Research Findings and Optimization Notes

  • The use of chiral borane reagents in step 1 ensures high stereoselectivity.
  • Mitsunobu reaction conditions require careful temperature control (-15 to 15 °C) to optimize yields.
  • Hydrogenation with Pd/C under mild conditions (25-30 °C, 4-5 bar H2) avoids over-reduction.
  • Diazotization and Sandmeyer bromination must be conducted at low temperatures (<5 °C) to prevent side reactions.
  • Suzuki coupling benefits from an inert atmosphere and prolonged heating to ensure complete conversion.
  • Solvent choice (THF, dioxane, ethyl acetate) and purification methods (filtration, chromatography) are critical for product purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine exhibits significant anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against breast cancer cells. The findings suggested that the bromo substitution plays a critical role in enhancing biological activity by interacting with cellular targets involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro tests have shown that it possesses activity against several bacterial strains, making it a candidate for developing new antibiotics.

Research Findings : A comparative study highlighted that the compound exhibited stronger antibacterial activity than conventional antibiotics against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development .

Pesticide Development

3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has been investigated for its potential use as a pesticide. Its structural properties allow it to interact with specific biological pathways in pests.

Field Trials : Field trials conducted on crops showed that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to traditional pesticides .

Synthesis of Functional Materials

The unique structure of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine makes it suitable for synthesizing novel materials with specific electronic or optical properties. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Results : Studies have reported that incorporating this compound into polymer matrices enhances the performance of electronic devices due to improved charge transport properties .

Mechanism of Action

The mechanism of action of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole and pyridine rings can interact with the active sites of enzymes or the binding pockets of receptors, leading to changes in their function .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀, μM) Key Interactions/Applications
3-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Br, CH₃ (pyrazole); pyridine ~265.12 Anticancer (Data pending) Electrophilic substitution; ligand
(Z)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(4-ethoxyphenyl)-3-hydroxyprop-2-en-1-one OCH₂CH₃, OH (enol) 298.33 Antifungal Intramolecular H-bond (O1–H–O2)
4-Amino-7-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-2-oxo-5-(thiophen-2-yl)-1,8-naphthyridine-3-carbonitrile Thiazole, CN, thiophene 493.56 PC-3: 17.50; HeLa: 14.62 Cytotoxicity via DNA intercalation
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one CF₃ (aryl), Br 337.13 Not reported Halogen bonding; agrochemical intermediate

Key Observations:

  • Bromine vs.
  • Bioactivity: Pyrazole-thiazole-pyridine hybrids (e.g., Compound 167 in ) show potent cytotoxicity (IC₅₀ ~14–17 µM), comparable to etoposide. The brominated analog may exhibit enhanced DNA-binding affinity due to halogen interactions.
  • Hydrogen Bonding: Ethoxyphenyl derivatives form intramolecular O–H···O hydrogen bonds, stabilizing enol tautomers and influencing crystal packing .

Crystallographic and Computational Insights

  • Crystal Packing: Bromine’s polarizability may promote halogen bonding in the crystal lattice, contrasting with ethoxyphenyl derivatives stabilized by O–H···O interactions .
  • DFT Studies: Density-functional theory (DFT) calculations (e.g., Colle-Salvetti correlation-energy model ) could predict charge distribution, highlighting bromine’s impact on electron density and reactivity.

Biological Activity

Overview

3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines the structural features of both pyrazole and pyridine rings. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry, organic synthesis, and materials science. The compound is recognized for its potential as a scaffold in drug development, particularly in targeting various enzymes and receptors.

  • Molecular Formula : C₁₀H₁₀BrN₃
  • Molecular Weight : 252.11 g/mol
  • CAS Number : 1509493-39-3
  • InChI Key : SHVVNZVJEGWKEP-UHFFFAOYSA-N

The biological activity of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is largely attributed to its ability to interact with specific molecular targets. The pyrazole and pyridine rings can modulate the activity of enzymes and receptors by binding to their active sites or binding pockets. This interaction can lead to alterations in cellular functions, making the compound a candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds containing pyrazole structures exhibit significant anticancer activities. For instance, derivatives similar to 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer cells. A study highlighted that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Compounds with similar pyrazole structures have also been evaluated for their anti-inflammatory properties. These compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, some pyrazole derivatives showed IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The biological evaluation of pyrazole-containing compounds has revealed potential antimicrobial activities. Some studies suggest that these compounds can inhibit the growth of various bacterial strains, indicating their utility in developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Evaluation A study synthesized several pyrazole derivatives and evaluated their effects on microtubule assembly. Compounds demonstrated significant inhibition at concentrations as low as 20 μM .
Anticancer Activity Research on 1H-pyrazole derivatives indicated their ability to inhibit proliferation in multiple cancer cell types, including enhancing apoptosis in MDA-MB-231 cells .
Anti-inflammatory Activity A series of pyrazole-linked compounds showed potent COX inhibition with IC₅₀ values lower than traditional anti-inflammatory drugs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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